molecular formula C19H18N4O2 B3016815 1-(3,4-Dimethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941893-35-2

1-(3,4-Dimethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

Cat. No. B3016815
CAS RN: 941893-35-2
M. Wt: 334.379
InChI Key: RQBWNNAWVLXGRQ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPOP and has a molecular weight of 355.43 g/mol.

Mechanism of Action

The mechanism of action of DPOP is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. DPOP has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
DPOP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that DPOP can inhibit the growth of various cancer cell lines by inducing apoptosis or programmed cell death. DPOP has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for the treatment of anxiety and depression. In addition, DPOP has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPOP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. DPOP is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DPOP is its relatively high cost compared to other compounds, which may limit its use in certain research projects.

Future Directions

There are several future directions for the research on DPOP. One potential direction is to further explore its anti-tumor activity and its potential as a drug candidate for the treatment of cancer. Another direction is to investigate its effects on other neurotransmitters and enzymes involved in various physiological processes. Additionally, the use of DPOP as a building block for the synthesis of novel materials such as MOFs could also be explored further. Overall, the potential applications of DPOP are vast, and further research is needed to fully understand its mechanisms of action and to explore its potential in various fields.

Synthesis Methods

The synthesis of DPOP involves the reaction between 3-(4-pyridyl)-1,2,4-oxadiazole-5-carboxylic acid and 1-(3,4-dimethylphenyl)-2-pyrrolidinone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified using column chromatography to obtain pure DPOP.

Scientific Research Applications

DPOP has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, DPOP has shown promising results as an anti-tumor agent and as a potential drug candidate for the treatment of Alzheimer's disease. In pharmacology, DPOP has been studied for its effects on the central nervous system and as a potential therapeutic agent for the treatment of anxiety and depression. In material science, DPOP has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-12-3-4-16(9-13(12)2)23-11-15(10-17(23)24)19-21-18(22-25-19)14-5-7-20-8-6-14/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBWNNAWVLXGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

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